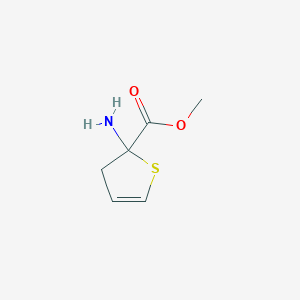

Methyl 2-amino-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-thiophenecarboxylate is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Development

Methyl 2-amino-thiophenecarboxylate serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are involved in developing drugs for several medical conditions, including:

- Cancer Treatment : Compounds derived from this compound have shown promising cytotoxic effects against human cancer cell lines. For instance, urea derivatives of this compound have been identified as effective binders of ribonucleotide reductase protein, which plays a vital role in DNA synthesis and repair .

- Kinase Inhibitors : It is used in synthesizing thienopyrimidine derivatives, which are known to act as kinase inhibitors. These inhibitors help regulate dysfunctional cell signaling pathways prevalent in cancer cells .

- Antiviral Agents : Certain derivatives have demonstrated activity against viruses such as hepatitis C, highlighting their potential in antiviral drug development .

Agricultural Chemicals

In agriculture, this compound is utilized in the formulation of agrochemicals:

- Herbicides and Fungicides : The compound contributes to the development of herbicides and fungicides that enhance crop protection and yield. Its ability to interact with biological systems makes it a valuable component in agricultural chemistry .

Material Science

The compound finds applications in material science, particularly in creating advanced materials:

- Conductive Polymers : this compound is employed in synthesizing conductive polymers that are essential for electronic applications. These materials are crucial for developing flexible electronics and sensors .

Biochemical Research

In biochemical research, this compound is utilized for various studies:

- Enzyme Mechanisms : It aids in understanding enzyme mechanisms and metabolic pathways through biochemical assays. This application is vital for drug discovery and understanding biological processes at the molecular level .

Organic Synthesis

This compound serves as an intermediate in organic synthesis:

- Synthesis of Complex Molecules : It facilitates the creation of complex molecules with diverse applications across various industries, including pharmaceuticals and agrochemicals .

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. The results indicated significant inhibition of cell proliferation, demonstrating its potential as an anticancer agent.

Case Study 2: Antiviral Activity

Research highlighted the effectiveness of certain thiophene derivatives against hepatitis C virus infections. The study emphasized the structural modifications that enhance antiviral activity, showcasing the compound's versatility.

Data Table: Applications Overview

Chemical Reactions Analysis

N-Arylation Reactions

N-Arylation is a key reaction for this compound, enabling the introduction of aryl groups to the amino substituent. Copper-catalyzed conditions are commonly employed:

Reaction Conditions and Outcomes

| Aryl Halide | Equivalents | Catalyst | Yield (%) | Product Structure | Reference |

|---|---|---|---|---|---|

| Iodobenzene | 1.0 | CuI | 79 | Monoarylated (11a) | |

| Iodobenzene | 2.0 | CuI | 88 | Diarylated (12a) | |

| 3-Iodothiophene | 2.0 | CuI | 85 | Diarylated (10d) |

Mechanism :

The reaction proceeds via a copper-mediated Ullman-type coupling. Stoichiometric copper (added in portions) ensures reproducibility. For monoarylation, 1 equivalent of aryl iodide suffices, while diarylation requires 2 equivalents .

Effect of Substituents on Aryl Halides

Electron-donating groups on aryl iodides enhance reaction efficiency:

| Aryl Halide | Substituent | Yield (%) (Monoarylated) | Yield (%) (Diarylated) |

|---|---|---|---|

| 4-Iodoanisole | -OCH₃ | 92 | 95 |

| Iodobenzene | -H | 79 | 88 |

| 4-Iodotoluene | -CH₃ | 84 | 90 |

Substituents like methoxy (-OCH₃) improve electron density, facilitating oxidative addition in the catalytic cycle .

Comparative Reactivity with Isomers

The position of the amino group (2- vs. 3-) significantly impacts reactivity:

| Compound | Reactivity with 4-Iodoanisole | Yield (%) |

|---|---|---|

| Methyl 3-amino-2-thiophenecarboxylate (9a) | High | 95 |

| Methyl 2-amino-3-thiophenecarboxylate (11a) | Moderate | 72 |

The 3-amino isomer exhibits higher reactivity due to reduced steric hindrance and favorable electronic effects .

Key Reaction Data Table

Mechanistic Insights

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-amino-thiophenecarboxylate derivatives?

- Methodology : A widely used method involves the Gewald reaction, where cyclohexanone, methyl cyanoacetate, elemental sulfur, and diethylamine are reacted in methanol under reflux. For example, Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (11a) is synthesized with 85% yield, followed by purification via ice-cold methanol washing . Modifications include substituting ketones (e.g., aryl or alkyl ketones) and using reagents like succinic anhydride for acylation, as seen in advanced analogs .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- Key Methods :

- IR Spectroscopy : Identifies functional groups (e.g., NH at ~3300–3400 cm⁻¹, C=O at ~1650 cm⁻¹, C-O at ~1268 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirms regiochemistry and electronic environments. For 11a, ¹H NMR shows methoxy protons at δ 3.78 ppm, while ¹³C NMR confirms carbonyl carbons at δ 166.4 ppm .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 212 for 11a) and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound analogs?

- Strategies :

- Solvent and Temperature : Use dry CH₂Cl₂ under nitrogen for acylation reactions to minimize hydrolysis. Reflux conditions (e.g., overnight at 40–60°C) enhance acyl group incorporation .

- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O from 30%→100%) resolves polar impurities, achieving >95% purity for compounds like 2 and 3 .

- Catalyst Screening : Diethylamine in methanol accelerates cyclocondensation in Gewald reactions, reducing side products .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved when synthesizing novel analogs?

- Approach :

- Comparative Analysis : Cross-reference with established derivatives (e.g., Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate shows distinct cyclohexyl proton splitting at δ 1.71–2.69 ppm) .

- Computational Validation : Use density functional theory (DFT) to predict chemical shifts and compare with experimental data .

- Decoupling Experiments : Perform NOESY or COSY NMR to confirm coupling patterns in ambiguous regions .

Q. What mechanistic insights explain the antibacterial activity of this compound derivatives?

- Findings : Derivatives like 2-[(3-carboxy-1-oxopropyl)amino]-6-phenyl-tetrahydrobenzothiophenes (e.g., compound 30) disrupt bacterial membrane integrity via hydrophobic interactions with lipid bilayers. LC-MS-based assays show MIC values of 2–8 µg/mL against Staphylococcus aureus .

- Advanced Studies : Fluorescence quenching assays and molecular docking reveal binding to penicillin-binding proteins (PBPs), inhibiting cell wall synthesis .

Q. Safety and Environmental Considerations

Q. What precautions are essential when handling this compound derivatives?

- Safety Protocols :

- Ventilation : Use fume hoods to avoid inhalation of fine particles (P260–P264 codes apply) .

- Containment : Sweep spills into sealed containers; avoid environmental release due to potential aquatic toxicity (EC50 < 10 mg/L for Daphnia magna) .

- PPE : Nitrile gloves and lab coats prevent dermal exposure, as some analogs (e.g., acylated derivatives) are irritants .

Properties

Molecular Formula |

C6H9NO2S |

|---|---|

Molecular Weight |

159.21 g/mol |

IUPAC Name |

methyl 2-amino-3H-thiophene-2-carboxylate |

InChI |

InChI=1S/C6H9NO2S/c1-9-5(8)6(7)3-2-4-10-6/h2,4H,3,7H2,1H3 |

InChI Key |

UCCHSYJXSFJNLU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CC=CS1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.